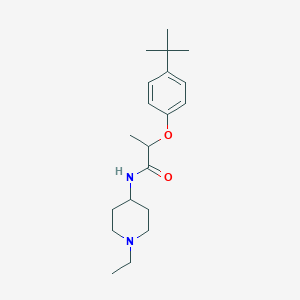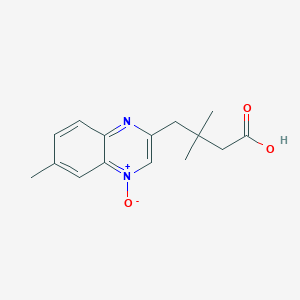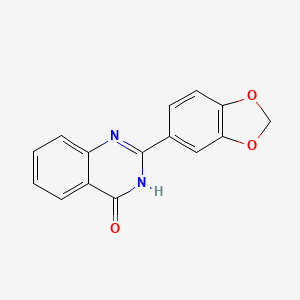
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is an orally available inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and progression of cancer.
Mechanism of Action
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide targets the protein kinase BTK, which is a key regulator of B-cell receptor signaling and is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the disruption of B-cell receptor signaling, which results in the inhibition of cancer cell growth and survival. This compound has also been shown to inhibit other kinases, including ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. The inhibitor has also been shown to have a low toxicity profile, with no significant adverse effects observed in preclinical studies. This compound has been shown to inhibit BTK phosphorylation in cancer cells, leading to the inhibition of downstream signaling pathways and the induction of apoptosis. This compound has also been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is its selectivity for BTK and other kinases, which reduces the risk of off-target effects. This compound has also been shown to be effective against cancer cells that are resistant to other therapies, such as ibrutinib. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Furthermore, the development of more potent and selective BTK inhibitors, such as this compound, could lead to the development of new cancer therapies with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets the protein kinase BTK and has shown efficacy in preclinical models of cancer. This compound has a favorable pharmacokinetic profile and a low toxicity profile, making it a promising candidate for further development as a cancer therapy. Further research is needed to explore the potential of this compound in combination with other cancer therapies and in other types of cancer.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide involves several steps, including the reaction of tert-butyl 4-hydroxybenzoate with 1-ethylpiperidin-4-amine to produce this compound. The reaction is catalyzed by a base such as potassium carbonate, and the product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The inhibitor has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-6-22-13-11-17(12-14-22)21-19(23)15(2)24-18-9-7-16(8-10-18)20(3,4)5/h7-10,15,17H,6,11-14H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGJMWXEALDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)


![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)

![methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6009914.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
